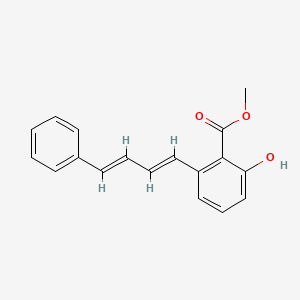
2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester, otherwise known as 2-H-6-P-B-D-BAM, is a type of organic compound that has been studied for its potential applications in the scientific and medical fields. It is a white crystalline solid with a melting point of 130-131°C and a boiling point of 259-261°C. This compound has been studied for its potential to act as an antioxidant, antimicrobial, anti-inflammatory, and anticancer agent. Its unique structure and properties make it an attractive candidate for use in a variety of laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound 2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester is involved in various synthetic and chemical studies. For instance, the synthesis of polyunsaturated constituents of phenolic lipids involved a related diene, highlighting the compound's role in organic synthesis and the development of phenolic lipid analogs. This process demonstrates the utility of such compounds in synthesizing complex molecular structures, which could have implications in material science, medicinal chemistry, and the study of natural products (Tyman & Visani, 1997).
Bioactive Compound Synthesis
Compounds related to 2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester have been investigated for their bioactivity. For example, a new isoprenyl phenyl ether compound isolated from mangrove fungus exhibited antibacterial and antifungal activities, suggesting potential applications in developing new antimicrobial agents. The compound also showed cytotoxicity against the hepG2 cell line, indicating its potential use in cancer research (Shao et al., 2007).
Materials Science and Catalysis
The synthesis of novel compounds involving 2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester analogs has implications in materials science and catalysis. For example, the synthesis and molecular structure of trinuclear ruthenium cluster cations incorporating similar dienyl ester derivatives illustrate the compound's role in developing complex metal-organic frameworks, which could have applications in catalysis, gas storage, and separation technologies (Vieille-Petit et al., 2004).
Environmental and Biological Implications
The hydrolysis of esters, including those related to 2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester, by extracts from different layers of human skin, has been studied. This research is crucial for understanding the environmental and biological fate of such compounds and their potential impact on human health, highlighting the importance of studying the biotransformation processes of synthetic compounds (Lobemeier et al., 1996).
Eigenschaften
IUPAC Name |
methyl 2-hydroxy-6-[(1E,3E)-4-phenylbuta-1,3-dienyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O3/c1-21-18(20)17-15(12-7-13-16(17)19)11-6-5-10-14-8-3-2-4-9-14/h2-13,19H,1H3/b10-5+,11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKSVULXRGCHDJI-YOYBCKCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1O)C=CC=CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=C(C=CC=C1O)/C=C/C=C/C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-6-(4-phenyl-buta-1,3-dienyl)-benzoic acid methyl ester | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-[4-[2-methoxy-5-[2-(4-quinolyl)ethyl]phenoxy]phenyl]ethyl]quinoline dihydrochloride](/img/structure/B6339459.png)
![2-Methyl-6-{2-[5-(toluene-4-sulfonyl)-thiophen-2-yl]-vinyl}-benzoic acid methyl ester](/img/structure/B6339478.png)
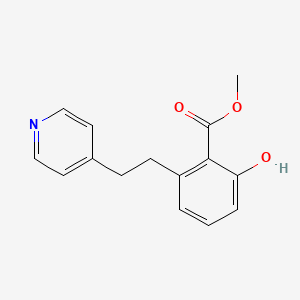
![2-[2-[4-[2-Methoxy-5-[2-(2-pyridyl)ethyl]phenoxy]phenyl]ethyl]pyridine dihydrochloride](/img/structure/B6339488.png)
![3-(Benzoyloxy)-4-[(2E)-3-[4-(Benzoyloxy)phenyl]prop-2-enoyl]-5-methoxyphenyl benzoate](/img/structure/B6339492.png)
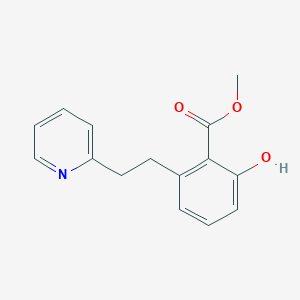
![Methyl 2-hydroxy-6-[(1E,3E,5E,7E,9E,11E)-12-[3-hydroxy-2-(methoxycarbonyl)phenyl]dodeca-1,3,5,7,9,11-hexaen-1-yl]benzoate](/img/structure/B6339513.png)
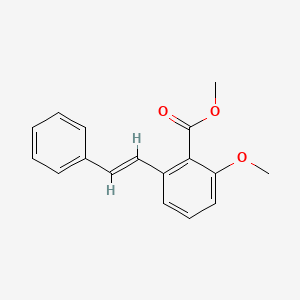
![2-[2-(3,4-Diacetoxy-phenyl)-vinyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339517.png)
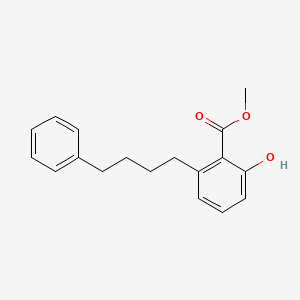
![2-[2-(3,5-Dihydroxy-phenyl)-ethyl]-4,6-dihydroxy-benzoic acid ethyl ester](/img/structure/B6339534.png)
![2-Acetoxy-6-[2-(3,4-diacetoxy-phenyl)-vinyl]-benzoic acid ethyl ester](/img/structure/B6339535.png)
![2-[2-(4-Hydroxy-phenyl)-ethyl]-6-methoxy-benzoic acid methyl ester](/img/structure/B6339554.png)
![2-[3-(2-Chloro-phenyl)-propyl]-6-methoxy-benzoic acid](/img/structure/B6339561.png)